2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C7H2F3IN2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the 2-position, a trifluoromethyl group at the 6-position, and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Cyanation: The cyano group can be introduced using a cyanating agent such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Agrochemicals: The compound can be utilized in the development of new agrochemicals, such as herbicides or insecticides, due to its unique chemical properties.
Material Science: It can be employed in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used in chemical biology research to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a bromine atom instead of iodine.
2-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound valuable in various applications.
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IN2/c8-7(9,10)5-2-1-4(3-12)6(11)13-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKMNPXWSXZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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